N-[3-(benzyloxy)benzyl]-5-indanamine
Description
N-[3-(Benzyloxy)benzyl]-5-indanamine is a synthetic benzylamine derivative featuring a benzyloxy group at the 3-position of the benzyl moiety and an indanamine core. The indanamine structure consists of a bicyclic indane (a fused benzene and cyclopentane ring) with an amine group at the 5-position. This compound’s structural complexity confers unique physicochemical properties, such as enhanced rigidity and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-2-6-18(7-3-1)17-25-23-11-4-8-19(14-23)16-24-22-13-12-20-9-5-10-21(20)15-22/h1-4,6-8,11-15,24H,5,9-10,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCBUQUXVGTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[3-(benzyloxy)benzyl]-5-indanamine with key analogs:
Key Differences and Implications
Core Structure Flexibility :
- The indanamine core in the target compound introduces rigidity, which may enhance receptor-binding specificity compared to linear amines like butan-1-amine .
- In contrast, SBC-37’s linear benzene-methaneamine structure likely improves solubility but reduces target affinity compared to bicyclic systems .
Halogenated analogs (e.g., 4-bromobenzyl in ) exhibit higher electronegativity, which may enhance interactions with hydrophobic receptor pockets compared to the non-halogenated target compound .
Functional Group Contributions: The indolinone moiety in ’s compound includes a ketone group, which could participate in hydrogen bonding, a feature absent in the target compound’s indanamine .
Research Findings and Pharmacological Insights
- Antiparasitic Activity: SBC-37 and related benzylamine derivatives exhibit significant activity against Trypanosoma cruzi, suggesting that the target compound’s structural similarities may confer analogous properties .
- Bioactivity Metrics: Compounds with indolinone-quinoline hybrids () report bioactivity values (e.g., 5.411), though the exact metric (e.g., IC₅₀) is unspecified. The target compound’s indanamine core may offer a balance between potency and selectivity .
- Metabolic Stability : The benzyloxy group in the target compound may undergo faster oxidative metabolism compared to MBDB’s benzodioxole group, impacting half-life .
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